

### ML283: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	ML283	
Cat. No.:	B10763839	Get Quote

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### **Abstract**

**ML283** is a potent, small-molecule inhibitor of the hepatitis C virus (HCV) NS3 helicase. Initially identified through a high-throughput screening campaign, this compound has demonstrated significant inhibitory activity against viral replication. More recently, **ML283** and its analogs have been identified as potent inhibitors of the SARS-CoV-2 nsp13 helicase, highlighting its potential as a broad-spectrum antiviral agent. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for **ML283**.

## **Chemical Structure and Properties**

**ML283** is chemically identified as 2-(5-bromo-2-methoxyphenyl)-N,N-dimethyl-2-(2-(5-(2-(thiophen-2-yl)vinyl)thiophen-2-yl)ethyl)thiazol-4-amine. Its detailed chemical and physical properties are summarized below.



Property	Value	Source
PubChem CID	50930730	PubChem
Molecular Formula	C28H26BrN3OS2	PubChem
Molecular Weight	580.5 g/mol	PubChem
IUPAC Name	2-(5-bromo-2-methoxyphenyl)- N,N-dimethyl-2-[2-[5-(2- thiophen-2-ylethenyl)thiophen- 2-yl]ethyl]thiazol-4-amine	PubChem
SMILES	COC1=C(C=C(C=C1)Br)C2(C(SC(=N2)N(C)C)CC3=CC=C(S3)C=CC4=CC=CS4)CC	PubChem
Topological Polar Surface Area	83.9 Ų	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	7	PubChem

# **Biological Activity**

**ML283** was initially developed as a selective inhibitor of the HCV NS3 helicase. Subsequent research has demonstrated its efficacy against the SARS-CoV-2 nsp13 helicase.

# **Anti-HCV Activity**

**ML283** exhibits potent inhibition of the HCV NS3 helicase. The inhibitory concentrations (IC50) vary depending on the HCV genotype and the specific assay conditions.



Target	Assay Type	IC50 (μM)	Source
HCV Helicase 1b(con1)	Molecular Beacon Assay	2.6 ± 1	[1]
HCV Helicase 2a(JFH1)	Molecular Beacon Assay	3.9 ± 1	[1]
HCV ATPase	-	74 ± 7	[2]
Replicon Inhibition	Cell-based	54% inhibition at 10 μΜ	[1]

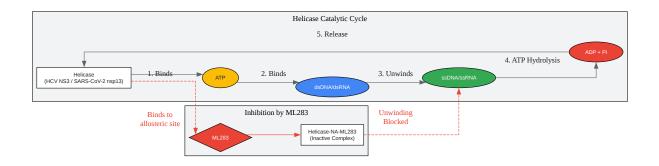
### **Anti-SARS-CoV-2 Activity**

Modeling studies predicted that **ML283** might bind to the SARS-CoV-2 nonstructural protein 13 (nsp13) helicase.[3] This was confirmed experimentally, where **ML283** and its analogs were found to be potent inhibitors of the SARS-CoV-2 helicase.

#### **Mechanism of Action**

**ML283** acts as a non-competitive inhibitor of the helicase enzyme with respect to ATP. This suggests that **ML283** does not bind to the ATP-binding site but rather to an allosteric site or the nucleic acid binding site, thereby preventing the unwinding of the DNA or RNA duplex.





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Figure 1: Proposed mechanism of ML283 inhibition of viral helicase activity.

## **Experimental Protocols**

The inhibitory activity of **ML283** and its analogs is typically assessed using fluorescence-based helicase assays. Below are detailed methodologies for two common types of assays.

### **Molecular Beacon Helicase Assay (MBHA)**

This assay relies on a hairpin-forming oligonucleotide (the molecular beacon) labeled with a fluorophore and a quencher. In the double-stranded state, the fluorophore is separated from the quencher, resulting in a high fluorescence signal. Upon unwinding by the helicase, the beacon forms a hairpin, bringing the fluorophore and quencher into proximity and causing a decrease in fluorescence.

#### Materials:

Enzyme: Purified HCV NS3 or SARS-CoV-2 nsp13 helicase.

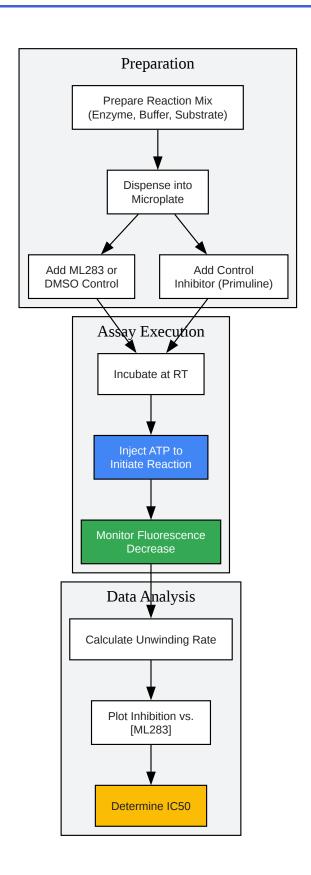


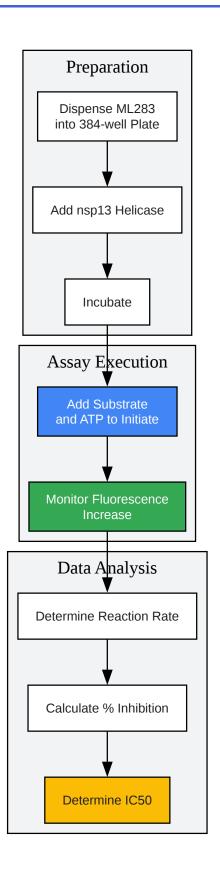
- Substrate: A Cy5-labeled molecular beacon DNA substrate. A working stock of 100 nM is prepared in 25 mM MOPS, pH 6.5.
- Assay Buffer: 25 mM MOPS, pH 6.5, 1.25 mM MgCl2, 5 μg/mL BSA, 0.001% (v/v) Tween-20, 50 μM DTT.
- ATP Solution: 10 mM ATP.
- Test Compound: ML283 dissolved in DMSO.
- Control Inhibitor: Primuline (100 μM).
- Plates: 96-well or 384-well microplates.
- Instrumentation: Fluorescence plate reader with ATP injection capability.

#### Procedure:

- Prepare a reaction mixture containing all components except the test compound and ATP.
- Dispense the reaction mixture into the microplate wells.
- Add the test compound (ML283) or DMSO (for controls) to the respective wells to a final DMSO concentration of 5%.
- Include positive controls (known inhibitor like primuline) and negative controls (DMSO).
- Incubate the plate for a short period (e.g., 2 minutes) at room temperature.
- Initiate the reaction by injecting ATP to a final concentration of 1 mM.
- Immediately begin monitoring the fluorescence decrease over time (typically 30 minutes).
- Calculate the rate of unwinding from the linear phase of the fluorescence decay curve.
- Determine the IC50 value by plotting the inhibition of the unwinding rate against the concentration of **ML283**.







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#### References

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- 2. Table 10, Comparison of solubility and potency for ML283 and selected analogues Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analogs of NIH Molecular Probe ML283 Are Potent SARS-CoV-2 Helicase Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
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